molecular formula C10H15NO B12976734 5,5-Dimethyl-4,5,6,7-tetrahydrobenzofuran-7-amine

5,5-Dimethyl-4,5,6,7-tetrahydrobenzofuran-7-amine

Cat. No.: B12976734
M. Wt: 165.23 g/mol
InChI Key: RYKZBAZIZFAKHY-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4,5,6,7-tetrahydrobenzofuran-7-amine is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of two methyl groups at the 5th position and an amine group at the 7th position of the tetrahydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4,5,6,7-tetrahydrobenzofuran-7-amine typically involves the following steps:

    Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through various methods, including the use of acid catalysts or base-induced cyclization.

    Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4,5,6,7-tetrahydrobenzofuran-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Various substituted benzofurans depending on the reagents used.

Scientific Research Applications

5,5-Dimethyl-4,5,6,7-tetrahydrobenzofuran-7-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4,5,6,7-tetrahydrobenzofuran-7-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran: Similar structure but lacks the amine group.

    4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran: Another related compound with slight structural variations.

Uniqueness

5,5-Dimethyl-4,5,6,7-tetrahydrobenzofuran-7-amine is unique due to the presence of both methyl groups and an amine group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

5,5-dimethyl-6,7-dihydro-4H-1-benzofuran-7-amine

InChI

InChI=1S/C10H15NO/c1-10(2)5-7-3-4-12-9(7)8(11)6-10/h3-4,8H,5-6,11H2,1-2H3

InChI Key

RYKZBAZIZFAKHY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(C1)C=CO2)N)C

Origin of Product

United States

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